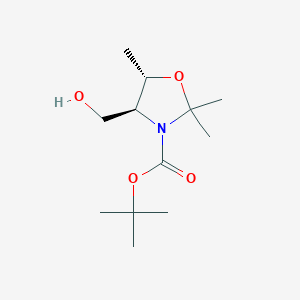
6-Bromo-1,1-dioxothiochroman-4-one
概要
説明
6-Bromo-1,1-dioxothiochroman-4-one (6-Br-DTC) is a thiochromanone compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. 6-Br-DTC has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of 6-Bromo-1,1-dioxothiochroman-4-one and related compounds often involves the use of bromo (methoxymethyl)arenes under specific conditions. Such methodologies are crucial for preparing various derivatives used in research and industrial applications (Khanapure & Biehl, 1990).
One-pot Synthesis : Innovations in synthesis include a one-pot approach, which is more efficient and environmentally friendly compared to traditional methods. This approach minimizes resource consumption and pollution (Zhou et al., 2013).
Regioselective Synthesis : The ability to control the regiochemistry in the synthesis of polysaccharide derivatives, including those similar to this compound, significantly impacts properties like solubility and optical behavior (Fox & Edgar, 2011).
Applications in Photoprotection and Crosslinking
Photolabile Protecting Group : Compounds similar to this compound have been used as photolabile protecting groups for aldehydes and ketones, demonstrating potential in light-sensitive applications (Lu et al., 2003).
Nucleic Acid Crosslinking : Some derivatives have shown promise in crosslinking nucleic acids, offering potential applications in genetic research and molecular biology (Summerton & Bartlett, 1978).
Chemical Reactivity and Synthesis of Complex Structures
Synthesis of Complex Molecules : The reactivity of such compounds facilitates the construction of complex molecular structures, including natural product derivatives and heterocycles, important in various fields of chemistry (Greshock & Funk, 2002).
Versatile Reactivity : Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of chemical structures, from simple to highly complex molecular architectures.
作用機序
Result of Action
- Molecular and Cellular Effects:
- Given its structure, the compound may scavenge free radicals, protecting cells from oxidative damage. Some derivatives of this compound have demonstrated antiangiogenic effects against proangiogenic cytokines . Investigate its impact on cancer cell viability (e.g., HEP3BPN 11, MDA 453, HL 60). Molecular docking studies can provide insights into its binding sites and potential interactions .
生化学分析
Biochemical Properties
6-Bromo-1,1-dioxothiochroman-4-one plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cathepsin L, an enzyme involved in protein degradation, with high specificity . The interaction between this compound and cathepsin L involves binding to the enzyme’s active site, thereby preventing its catalytic activity. This inhibition can have downstream effects on cellular processes that rely on protein turnover.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the viability of liver, breast, and leukemia cell lines by interfering with proangiogenic cytokines such as tumor necrosis factor-alpha, vascular endothelial growth factor, and epidermal growth factor . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as cathepsin L, inhibiting their activity . Additionally, it can modulate gene expression by affecting transcription factors and signaling pathways. For instance, the compound has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting apoptosis in cancer cells . These molecular interactions underscore the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, the compound has been shown to interfere with one-carbon metabolism, a pathway critical for nucleotide synthesis and methylation reactions. By modulating this pathway, this compound can impact DNA replication, repair, and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to lysosomes, where it inhibits cathepsin L, or to the nucleus, where it modulates gene expression. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGASJWZBLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)

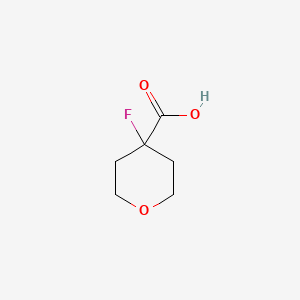

![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
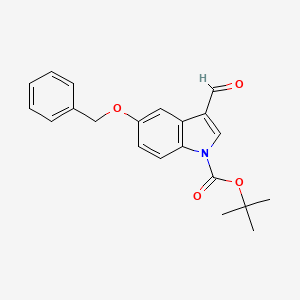

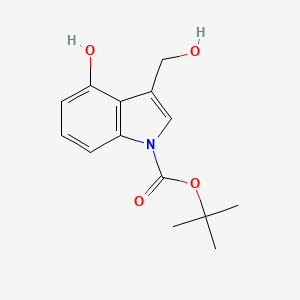
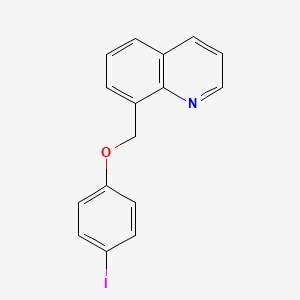

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)
